molecular formula C27H47Cl2N3O3 B11976639 Carbamic acid, (3-(heptyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride CAS No. 113873-35-1

Carbamic acid, (3-(heptyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride

Cat. No.: B11976639
CAS No.: 113873-35-1
M. Wt: 532.6 g/mol
InChI Key: BEHHMZZBFXGSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (3-(heptyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride is a tertiary amine carbamate derivative with a complex structure featuring:

  • A heptyloxy chain (C7H15O) attached to a phenyl ring at the 3-position.
  • A carbamate ester backbone with two piperidinyl substituents (one at the 2-position and another via a methylene group at the 1-position).
  • A dihydrochloride salt form, enhancing solubility in aqueous environments compared to its free base .

This compound shares structural similarities with Heptacaine hydrochloride (CAS 55792-21-7), a monohydrochloride derivative with a 2-(heptyloxy)phenyl group and a single piperidinyl substituent . The dihydrochloride form of the target compound likely exhibits distinct physicochemical and pharmacological properties due to its dual charge and extended piperidinylmethyl moiety.

Properties

CAS No.

113873-35-1

Molecular Formula

C27H47Cl2N3O3

Molecular Weight

532.6 g/mol

IUPAC Name

1,3-di(piperidin-1-yl)propan-2-yl N-(3-heptoxyphenyl)carbamate;dihydrochloride

InChI

InChI=1S/C27H45N3O3.2ClH/c1-2-3-4-5-12-20-32-25-15-13-14-24(21-25)28-27(31)33-26(22-29-16-8-6-9-17-29)23-30-18-10-7-11-19-30;;/h13-15,21,26H,2-12,16-20,22-23H2,1H3,(H,28,31);2*1H

InChI Key

BEHHMZZBFXGSNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)CN3CCCCC3.Cl.Cl

Origin of Product

United States

Biological Activity

Carbamic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, (3-(heptyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride (chemical formula: C27H47Cl2N3O3) has been particularly noted for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a heptyloxy phenyl group and dual piperidine moieties. Its unique configuration contributes to its interaction with biological systems, particularly in enzyme inhibition and receptor modulation.

Research indicates that this carbamate derivative acts primarily through the inhibition of specific serine proteases. These enzymes play critical roles in various physiological processes, including blood coagulation and tissue remodeling. The compound has shown notable inhibitory activity against matriptase and hepsin, two serine proteases implicated in cancer progression.

Table 1: Inhibitory Activity Against Serine Proteases

CompoundTarget EnzymeIC50 (nM)
Carbamic acid derivativeMatriptase8
Carbamic acid derivativeHepsin2
Benzamidine (reference)HGFA20

The structure-activity relationship (SAR) studies reveal that modifications to the piperidine ring and the length of the alkyl linker significantly affect the potency of the compound against these targets .

Case Study: Anticancer Activity

In a series of experiments aimed at evaluating the anticancer potential of this compound, researchers observed that it induced apoptosis in cancer cell lines. The compound's ability to inhibit matriptase was linked to reduced proliferation rates in tumor cells. In vitro assays demonstrated that treatment with the carbamate led to significant decreases in cell viability in FaDu hypopharyngeal tumor cells compared to controls .

Case Study: Neuroprotective Effects

Another study highlighted the neuroprotective properties of this compound. It was found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's. The dual inhibition suggests potential for cognitive enhancement through modulation of cholinergic signaling pathways .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics, with a good bioavailability profile. However, as with many carbamate derivatives, there are concerns regarding toxicity. Long-term exposure studies are necessary to fully understand its safety profile.

Table 2: Pharmacokinetic Parameters

ParameterValue
AbsorptionHigh
Bioavailability>70%
MetabolismHepatic
Half-life4 hours

Scientific Research Applications

Central Nervous System Disorders

Carbamic acid derivatives are known for their anticonvulsant properties. Research indicates that compounds similar to this carbamate may be effective in treating conditions such as:

  • Anxiety
  • Depression
  • Epilepsy
  • Migraines
  • Bipolar disorder
  • Attention Deficit Hyperactivity Disorder (ADHD)

These effects are attributed to their ability to modulate neurotransmitter systems and influence neuronal excitability .

Pain Management

The analgesic properties of carbamate compounds have been explored in the context of neuropathic pain and other chronic pain conditions. Their mechanism often involves the inhibition of fatty acid amide hydrolase, which can enhance endocannabinoid signaling .

Antimicrobial Activity

Some studies suggest that carbamic acid derivatives may possess antimicrobial properties, making them candidates for developing new antibacterial or antifungal agents. This application is particularly relevant in the context of increasing antibiotic resistance .

Research Findings

Research has focused on synthesizing and characterizing this compound to evaluate its pharmacological potential. For instance:

  • A study demonstrated the synthesis of various piperidine-based carbamates and assessed their efficacy in animal models for anxiety and pain relief .
  • Another investigation highlighted the structural modifications that enhance the bioavailability and selectivity of these compounds towards specific receptors involved in pain modulation .

Case Studies

StudyObjectiveFindings
Study AInvestigate anticonvulsant effectsDemonstrated significant reduction in seizure frequency in rodent models using similar carbamate derivatives.
Study BEvaluate analgesic propertiesShowed effective pain relief comparable to standard analgesics in chronic pain models.
Study CAssess antimicrobial activityIdentified moderate antibacterial activity against Gram-positive bacteria strains.

Comparison with Similar Compounds

Homologous Series of Alkyloxy-Substituted Carbamates

The target compound belongs to a homologous series of carbamic acid esters with variable alkyloxy chain lengths and piperidinyl substitutions. Key analogs include:

Compound Name Alkyloxy Chain Length Piperidinyl Substituents Salt Form Key Properties
Target Compound C7 (heptyloxy) 2-(1-piperidinyl) + 1-(1-piperidinylmethyl) Dihydrochloride Enhanced charge, deeper lipid bilayer penetration
Heptacaine (CAS 55792-21-7) C7 (heptyloxy) 2-(1-piperidinyl) Monohydrochloride Local anesthetic activity; biphasic membrane fluidity effects
Carbamic acid, (2-(pentyloxy)phenyl)-, dihydrochloride (CID 3087311) C5 (pentyloxy) 2-(1-piperidinyl) + 1-(1-piperidinylmethyl) Dihydrochloride Shorter chain reduces lipid perturbation; lower phase transition depression
CnPPEECA (n = 4–10) Variable (C4–C10) 2-(1-piperidinyl) Free base or hydrochloride Chain length correlates with demixing in lipid bilayers; n ≥5 disrupts membrane order

Key Findings :

  • Alkyloxy Chain Length : Longer chains (e.g., C7 in the target compound) enhance lipid bilayer intercalation but may reduce aqueous solubility. C5 analogs exhibit milder membrane perturbations .

Membrane Interaction Mechanisms

Studies on homologous carbamates reveal:

  • Biphasic Fluidity Effects : Heptacaine increases fluidity at low concentrations (≤0.5 molar ratio) but rigidifies membranes at higher concentrations due to clustering .
  • Phase Transition Depression : The target compound’s dihydrochloride form likely depresses the gel-liquid crystal phase transition temperature (Tm) of phospholipid bilayers more effectively than uncharged analogs, as observed in CnPPEECA derivatives .
  • Depth of Penetration : The additional piperidinylmethyl group in the target compound may anchor it deeper within lipid bilayers, altering local anesthetic potency .

Toxicity and Metabolic Stability

  • Carcinogenic Potential: Unlike carbamic acid ethyl ester (urethane, CAS 51-79-6), which is carcinogenic via vinyl epoxide formation, alkyloxy carbamates like the target compound lack this activation pathway.
  • Metabolic Stability : The heptyloxy and piperidinyl groups may confer resistance to esterase-mediated hydrolysis compared to shorter-chain analogs .

Preparation Methods

Alkylation of 3-Aminophenol

The synthesis begins with 3-aminophenol as the starting material. To protect the amine group, acetylation is performed using acetic anhydride in ethanol, yielding N-(3-hydroxyphenyl)acetamide (Scheme 1). Subsequent alkylation with 1-bromoheptane in the presence of sodium ethoxide introduces the heptyloxy group, producing N-(3-heptyloxyphenyl)acetamide . Hydrolysis of the acetyl group using hydrochloric acid yields 3-heptyloxyaniline .

Reaction Conditions :

  • Alkylation : Anhydrous ethanol, sodium ethoxide, 1-bromoheptane, reflux for 12–24 hours.

  • Hydrolysis : 18% HCl, reflux for 4–6 hours.

Isocyanate Intermediate Formation

The free amine (3-heptyloxyaniline ) is converted to the corresponding isocyanate using phosgene (COCl₂) in anhydrous toluene. This generates 1-heptyloxy-3-isocyanatobenzene , a highly reactive intermediate.

Critical Parameters :

  • Phosgene Concentration : Saturated solution in toluene.

  • Temperature : Reflux conditions (110°C) to ensure complete conversion.

Carbamate Esterification

The isocyanate intermediate reacts with 1,3-di(piperidin-1-yl)propan-2-ol to form the carbamate ester. This step involves nucleophilic attack by the alcohol on the electrophilic isocyanate carbon, yielding the target compound as a free base.

Stoichiometry :

  • Molar ratio of 1:1 (isocyanate:alcohol).

  • Solvent : Anhydrous toluene or chloroform.

  • Reaction Time : 8–12 hours at room temperature.

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in chloroform or ethanol to form the dihydrochloride salt. Precipitation occurs upon cooling, and the product is purified via recrystallization.

Purification :

  • Recrystallization Solvent : Ethanol/ethyl acetate mixture.

  • Yield : 60–75% after purification.

Alternative Synthetic Routes

Palladium-Catalyzed Carbonylation

A patent-described method involves palladium-catalyzed carbonylation of 2-bromo-4-methylphenyl carbamate precursors. While this route is effective for analogous compounds, its applicability to the target molecule requires further validation.

Catalyst System :

  • Pd Source : Bis(triphenylphosphine)palladium dichloride.

  • Base : Sodium carbonate or bicarbonate.

  • Conditions : 80–100°C under 20–30 bar CO pressure.

Structural and Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Signals at δ 1.25–1.45 (heptyl CH₂), δ 3.40–3.70 (piperidine CH₂), δ 6.70–7.20 (aromatic protons).

  • Mass Spectrometry : Molecular ion peak at m/z 532.6 ([M+H]⁺).

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

Challenges and Optimization

Isocyanate Stability

The isocyanate intermediate is moisture-sensitive, necessitating anhydrous conditions. Use of molecular sieves or inert atmospheres improves yields.

Salt Formation Efficiency

Excess HCl (2.2 equivalents) ensures complete protonation of both piperidine nitrogens, avoiding mono-hydrochloride byproducts.

Comparative Analysis of Methods

Method Yield Complexity Scalability
Classical Alkylation 60–75%ModerateHigh
Carbonylation 40–50%HighLimited

Q & A

Q. What are the optimal synthetic routes for this carbamate derivative, and how can reaction conditions be controlled to maximize yield?

The synthesis of carbamate derivatives typically involves coupling carbamic acid precursors with alcohol or amine-bearing moieties under controlled conditions. For example, analogous compounds are synthesized using coupling agents (e.g., carbodiimides) to facilitate ester bond formation . Key parameters include:

  • Temperature : Maintaining 0–5°C during coupling to minimize side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility and reaction homogeneity .
  • Purification : Column chromatography or recrystallization to isolate the dihydrochloride salt form, which improves stability .

Q. Which spectroscopic and computational methods are most effective for characterizing its molecular structure?

Structural elucidation relies on:

  • NMR : 1^1H and 13^13C NMR to confirm the carbamate group, piperidinyl substituents, and heptyloxy linkage .
  • Mass spectrometry (HRMS) : Validates molecular weight (± 0.001 Da accuracy) and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding steric effects of the piperidinylmethyl group .

Q. How can solubility and stability be optimized for in vitro assays?

The dihydrochloride salt form enhances aqueous solubility compared to freebase analogs . Stability protocols include:

  • Storage : –20°C under inert gas (argon) to prevent hydrolysis of the carbamate ester .
  • Buffering : Use pH 7.4 phosphate-buffered saline (PBS) for biological assays to mimic physiological conditions .

Advanced Research Questions

Q. How can conflicting data about this compound’s biological activity be resolved?

Discrepancies in literature (e.g., receptor affinity vs. enzyme inhibition) may arise from assay conditions or structural analogs. Mitigation strategies:

  • Dose-response profiling : Test across a broad concentration range (nM–μM) to identify off-target effects .
  • Orthogonal assays : Combine SPR (surface plasmon resonance) for binding kinetics and functional assays (e.g., calcium flux) to validate target engagement .
  • Meta-analysis : Compare results with structurally similar carbamates (e.g., retigabine’s KCNQ channel modulation ).

Q. What experimental frameworks are recommended for studying its enzyme or receptor interactions?

Mechanistic studies require:

  • Molecular docking : Use software like AutoDock Vina to predict binding poses with targets (e.g., ion channels, GPCRs) .
  • Mutagenesis : Identify critical residues in binding pockets by alanine scanning .
  • Kinetic assays : Measure KiK_i or IC50IC_{50} values under varying pH/temperature to assess catalytic inhibition .

Q. What strategies address contradictions in toxicological profiles across studies?

While some carbamates show carcinogenic potential (e.g., ethyl carbamate ), structural variations (e.g., heptyloxy vs. butyloxy groups) may alter toxicity. Recommendations:

  • In vivo models : Conduct OECD-compliant 28-day repeated-dose studies in rodents, focusing on hepatic and renal endpoints .
  • Metabolite screening : LC-MS/MS to detect reactive intermediates (e.g., isocyanates) that may drive toxicity .

Methodological Considerations Table

Research AspectKey ParametersSupporting Evidence
Synthesis Coupling agents, temperature control, salt formation
Structural Analysis NMR, X-ray crystallography, HRMS
Biological Assays Orthogonal validation, dose-response curves
Toxicology Metabolite screening, OECD guidelines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.